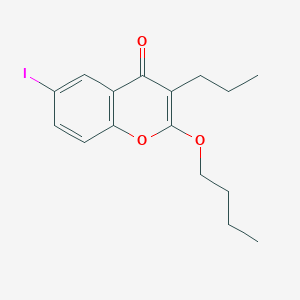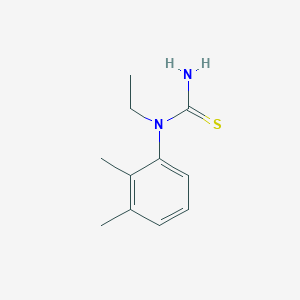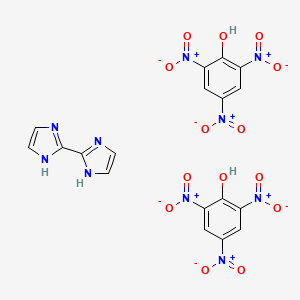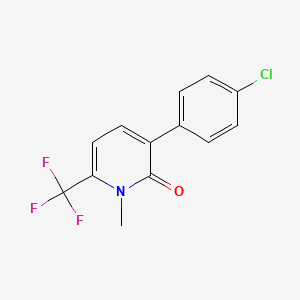
3-(4-Chlorophenyl)-1-methyl-6-(trifluoromethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-1-methyl-6-(trifluoromethyl)pyridin-2(1H)-one is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a pyridinone core substituted with a chlorophenyl group, a methyl group, and a trifluoromethyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-methyl-6-(trifluoromethyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with methylamine to form an intermediate Schiff base, followed by cyclization with trifluoroacetic anhydride to yield the desired pyridinone compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-methyl-6-(trifluoromethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-1-methyl-6-(trifluoromethyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-methyl-6-(trifluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one
- 3-(4-Chlorophenyl)-1-methyl-6-(difluoromethyl)pyridin-2(1H)-one
- 3-(4-Chlorophenyl)-1-methyl-6-(trifluoromethyl)pyridin-4(1H)-one
Uniqueness
3-(4-Chlorophenyl)-1-methyl-6-(trifluoromethyl)pyridin-2(1H)-one is unique due to the specific positioning of the trifluoromethyl group on the pyridinone ring, which influences its chemical reactivity and biological activity.
Properties
CAS No. |
194235-95-5 |
|---|---|
Molecular Formula |
C13H9ClF3NO |
Molecular Weight |
287.66 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-methyl-6-(trifluoromethyl)pyridin-2-one |
InChI |
InChI=1S/C13H9ClF3NO/c1-18-11(13(15,16)17)7-6-10(12(18)19)8-2-4-9(14)5-3-8/h2-7H,1H3 |
InChI Key |
FDEPTRORKSAMKV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=C(C1=O)C2=CC=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


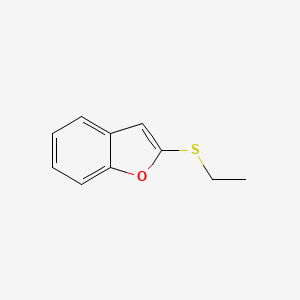
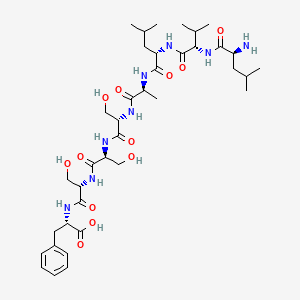
![4-[4,5-Bis(ethylsulfanyl)-2H-1,3-dithiol-2-ylidene]cyclohexan-1-one](/img/structure/B12566932.png)
![[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]phosphane](/img/structure/B12566935.png)

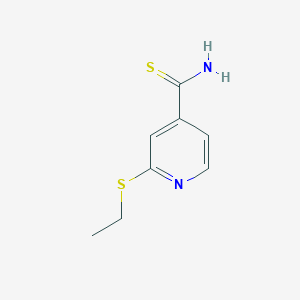
![2-(pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B12566949.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester](/img/structure/B12566951.png)
![potassium;[4-[3,3-diphenyl-1-(4-trimethylsilylphenyl)propyl]phenyl]-trimethylsilane](/img/structure/B12566973.png)
